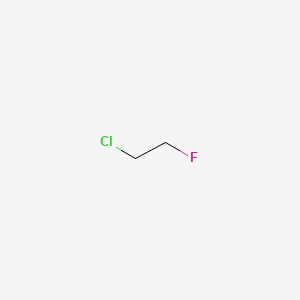

1-Chloro-2-fluoroethane

概要

説明

1-Chloro-2-fluoroethane, also known as HCFC-141b, is a hydrochlorofluorocarbon (HCFC) used as a refrigerant and aerosol propellant. It is a colorless gas with a faint, sweet odor. It is a non-flammable, non-toxic and non-corrosive substance. It is also known as Freon 141b, a trademark of the DuPont Company. HCFC-141b is a synthetic compound that is used in a variety of applications, including refrigeration, air conditioning, aerosol propellants, and foam blowing.

科学的研究の応用

Phase Separation in Chemical Manufacturing

1-Chloro-2-fluoroethane plays a crucial role in the production of important chemical compounds. Kang & Lee (1995) studied liquid-liquid equilibria involving this compound in a ternary system with hydrogen fluoride and 1,1-dichloro-1-fluoroethane. This research is significant in the design of phase separators in the chemical manufacturing process, especially for products like poly(vinylidene fluoride) (Kang & Lee, 1995).

Study of Thermal Decomposition

Cadman, Day, & Trotman-Dickenson (1971) explored the thermal decomposition of this compound. Their work provides insights into the chemical behavior of this compound under high temperatures, which is vital for understanding its stability and reactivity in various industrial processes (Cadman, Day, & Trotman-Dickenson, 1971).

Infrared Spectroscopy and Molecular Structure

Miller, Stone, & Philips (1995) conducted high-resolution infrared spectroscopy of this compound, contributing to the understanding of its molecular structure and vibrational mode coupling. This research aids in the precise characterization of this compound for various scientific applications (Miller, Stone, & Philips, 1995).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The study of conformational equilibria and rates of conformational interconversion in halogenated ethanes, including this compound, was explored by Weigert et al. (1970) using NMR spectroscopy. This research is important in the field of organic chemistry for understanding the dynamic behavior of molecular structures (Weigert et al., 1970).

Solvent-Solute Interactions

Herrebout & Veken (1996) investigated the interactions between this compound and liquid noble gases, providing valuable data on how this compound behaves in different solvents. This research is significant for applications in solution chemistry and materials science (Herrebout & Veken, 1996).

Rotational Spectrum and Molecular Dynamics

The rotational spectrum and internal rotation barrier of 1-chloro-1-fluoroethane, closely related to this compound, were analyzed by Hinze et al. (1996). This study contributes to the broader understanding of the molecular dynamics and structure of halogenated ethanes (Hinze et al., 1996).

Safety and Hazards

1-Chloro-2-fluoroethane is highly flammable and toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation and harms public health and the environment by destroying ozone in the upper atmosphere . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

作用機序

Target of Action

1-Chloro-2-fluoroethane is a halogenated hydrocarbon. The primary targets of halogenated hydrocarbons are typically lipophilic structures within cells, such as cell membranes and proteins . .

Mode of Action

Halogenated hydrocarbons generally exert their effects by disrupting the normal function of cell membranes and proteins, leading to cellular damage .

Biochemical Pathways

Halogenated hydrocarbons can interfere with a variety of biochemical processes, including lipid metabolism, protein synthesis, and enzyme activity .

Pharmacokinetics

Metabolism typically occurs in the liver, and excretion is primarily through the lungs .

Result of Action

Exposure to halogenated hydrocarbons can lead to a variety of adverse effects, including cellular damage, organ toxicity, and potential carcinogenic effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, temperature and pH can affect the compound’s stability and reactivity. Additionally, the presence of other chemicals can influence its action and efficacy .

生化学分析

Biochemical Properties

1-Chloro-2-fluoroethane plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, particularly CYP2E1, which is involved in its metabolic activation. The interaction with CYP2E1 leads to the formation of reactive metabolites, which can further interact with cellular macromolecules, leading to potential toxic effects . Additionally, this compound can inhibit certain enzymes involved in cellular metabolism, affecting the overall biochemical pathways within the cell.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. Exposure to this compound can lead to alterations in the expression of genes involved in oxidative stress response and apoptosis . Furthermore, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to an accumulation of toxic metabolites and oxidative stress. These effects can result in cellular damage and impaired cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It binds to cytochrome P450 enzymes, leading to the formation of reactive intermediates that can covalently modify cellular proteins and DNA . This modification can result in enzyme inhibition or activation, as well as changes in gene expression. The reactive intermediates formed from this compound can also induce oxidative stress by generating reactive oxygen species (ROS), further contributing to cellular damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent cellular damage and alterations in cellular function. These long-term effects are likely due to the accumulation of reactive metabolites and oxidative stress.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild biochemical changes without significant toxicity. At higher doses, this compound can induce severe toxic effects, including lethargy, convulsions, and even death . The threshold for these toxic effects is relatively low, indicating that this compound is highly toxic at elevated concentrations. The toxic effects are primarily due to the formation of reactive metabolites and the induction of oxidative stress.

Metabolic Pathways

This compound is metabolized primarily by cytochrome P450 enzymes, particularly CYP2E1 . The metabolic pathway involves the initial oxidation of the compound to form reactive intermediates, which can further react with cellular macromolecules. These intermediates can also undergo further metabolism to form less toxic products that are excreted from the body. The metabolic flux of this compound is influenced by the activity of CYP2E1 and other metabolic enzymes, which can vary between individuals.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interaction with transport proteins . The compound can accumulate in lipid-rich tissues due to its lipophilic nature, leading to higher concentrations in organs such as the liver and adipose tissue. The distribution of this compound within the body is influenced by its physicochemical properties, including its solubility and affinity for cellular membranes.

Subcellular Localization

The subcellular localization of this compound is primarily within the endoplasmic reticulum, where cytochrome P450 enzymes are located . This localization allows for efficient metabolism of the compound by CYP2E1 and other enzymes. Additionally, this compound can localize to other cellular compartments, such as mitochondria, where it can induce oxidative stress and disrupt cellular function. The targeting of this compound to specific subcellular compartments is influenced by its chemical structure and interactions with cellular proteins.

特性

IUPAC Name |

1-chloro-2-fluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4ClF/c3-1-2-4/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZJSKSPVQQGIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073234 | |

| Record name | HCFC-151 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline] | |

| Record name | 1-Chloro-2-fluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2863 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

59 °C | |

| Record name | 1-CHLORO-2-FLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in alcohol, ether, In water, 2440 mg/l @ 25 °C | |

| Record name | 1-CHLORO-2-FLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1747 g/cu cm @ 20 °C | |

| Record name | 1-CHLORO-2-FLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

259.0 [mmHg] | |

| Record name | 1-Chloro-2-fluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2863 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

762-50-5 | |

| Record name | Ethane, 1-chloro-2-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=762-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-fluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HCFC-151 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-CHLORO-2-FLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H83988O0RW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-CHLORO-2-FLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

< -50 °C | |

| Record name | 1-CHLORO-2-FLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-cyclopropyl-1-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1294130.png)

![tert-butyl 4'-oxo-3',4'-dihydro-1H,1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate](/img/structure/B1294155.png)

![2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile](/img/structure/B1294157.png)